N-Tetracosanoyl-D-sphingosine 1-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Tetracosanoyl-D-sphingosine 1-benzoate typically involves the acylation of D-sphingosine with tetracosanoic acid (lignoceric acid) followed by esterification with benzoic acid. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide and ester bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, incorporating advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-Tetracosanoyl-D-sphingosine 1-benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the sphingosine backbone can be oxidized to form ketones or aldehydes.
Reduction: The amide and ester bonds can be reduced under specific conditions to yield the corresponding amines and alcohols.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines and alcohols .
Scientific Research Applications
N-Tetracosanoyl-D-sphingosine 1-benzoate has been extensively studied for its applications in various fields:
Mechanism of Action
N-Tetracosanoyl-D-sphingosine 1-benzoate exerts its effects by integrating into lipid membranes due to its structural similarity to endogenous sphingolipids. This integration influences membrane properties such as fluidity and permeability, which in turn affects various cellular processes. The compound can modulate signal transduction pathways, membrane trafficking, and protein sorting by altering the organization of lipid rafts and other membrane microdomains .
Comparison with Similar Compounds
Similar Compounds
N-Palmitoyl-D-sphingosine (Ceramide): Another sphingosine derivative with a shorter acyl chain.
N-Stearoyl-D-sphingosine: Similar to N-Tetracosanoyl-D-sphingosine 1-benzoate but with an 18-carbon acyl chain.
N-Oleoyl-D-sphingosine: Contains an unsaturated acyl chain, differing in its biophysical properties and biological effects
Uniqueness
This compound is unique due to its long acyl chain (24 carbons) and the presence of a benzoate ester group. These structural features confer distinct biophysical properties, such as enhanced membrane stability and specific interactions with membrane proteins, making it a valuable tool for studying lipid membranes and developing lipid-based biomaterials .
Properties
IUPAC Name |
[(E,2R,3S)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-39-43-48(52)50-46(44-54-49(53)45-40-36-35-37-41-45)47(51)42-38-33-31-29-27-25-16-14-12-10-8-6-4-2/h35-38,40-42,46-47,51H,3-34,39,43-44H2,1-2H3,(H,50,52)/b42-38+/t46-,47+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXMIJNTDRLPDS-ODNBOWEJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(C=CCCCCCCCCCCCCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@H](COC(=O)C1=CC=CC=C1)[C@H](/C=C/CCCCCCCCCCCCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H87NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745569 |
Source
|
Record name | (2R,3S,4E)-3-Hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
754.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123446-98-0 |
Source
|
Record name | (2R,3S,4E)-3-Hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.